molecular formula C11H17NO2 B13969977 3-Amino-1,2,3,5,6,7,8,8a-octahydronaphthalene-2-carboxylic acid CAS No. 779295-10-2

3-Amino-1,2,3,5,6,7,8,8a-octahydronaphthalene-2-carboxylic acid

Cat. No.: B13969977
CAS No.: 779295-10-2
M. Wt: 195.26 g/mol
InChI Key: HZHBNTZILDILHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-1,2,3,5,6,7,8,8a-octahydronaphthalene-2-carboxylic acid is a complex organic compound with a unique structure that includes an amino group and a carboxylic acid group attached to an octahydronaphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1,2,3,5,6,7,8,8a-octahydronaphthalene-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the hydrogenation of naphthalene derivatives followed by the introduction of amino and carboxylic acid functional groups. The reaction conditions often require specific catalysts, such as palladium on carbon, and controlled temperatures and pressures to ensure the selective addition of hydrogen atoms.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale hydrogenation reactors and continuous flow systems to maintain consistent reaction conditions. The use of automated systems for monitoring and controlling reaction parameters is crucial to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1,2,3,5,6,7,8,8a-octahydronaphthalene-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the carboxylic acid group can produce alcohols.

Scientific Research Applications

3-Amino-1,2,3,5,6,7,8,8a-octahydronaphthalene-2-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-Amino-1,2,3,5,6,7,8,8a-octahydronaphthalene-2-carboxylic acid exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the carboxylic acid group can participate in ionic interactions. These interactions can influence various biochemical pathways, leading to the compound’s observed biological activities.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-1,2,4-triazole: Known for its use in herbicides and as a reagent in organic synthesis.

    Indole derivatives: Widely studied for their biological activities and applications in drug development.

Uniqueness

3-Amino-1,2,3,5,6,7,8,8a-octahydronaphthalene-2-carboxylic acid is unique due to its specific ring structure and the presence of both amino and carboxylic acid functional groups

Biological Activity

3-Amino-1,2,3,5,6,7,8,8a-octahydronaphthalene-2-carboxylic acid (CAS No. 779295-10-2) is a compound of interest due to its potential biological activities. Its structural characteristics suggest that it may interact with various biological systems, particularly in the context of enzyme inhibition and metabolic pathways. This article reviews the biological activity of this compound based on available research findings.

Chemical Structure and Properties

The compound features a naphthalene backbone with an amino group and a carboxylic acid functional group. This configuration is crucial for its biological interactions.

PropertyValue
Molecular FormulaC₁₃H₁₅N₁O₂
Molecular Weight219.27 g/mol
CAS Number779295-10-2
SolubilitySoluble in water

Recent studies have highlighted the compound's role as an inhibitor of ornithine aminotransferase (OAT), an enzyme involved in amino acid metabolism. The inhibition of OAT has been linked to therapeutic effects in certain cancers, particularly hepatocellular carcinoma (HCC).

Inhibition Studies

Research indicates that this compound exhibits selective inhibition of OAT through the formation of a tight-binding adduct in the enzyme's active site. This mechanism enhances its potential as a therapeutic agent.

Case Studies and Research Findings

  • Hepatocellular Carcinoma (HCC) :
    • A study demonstrated that the pharmacological inhibition of OAT by this compound significantly reduced tumor growth in HCC models. The compound's ability to modulate proline metabolism was identified as a key factor in its anti-tumor activity .
  • Non-Small Cell Lung Cancer (NSCLC) :
    • In NSCLC models, specific knockdown of OAT led to suppressed cell proliferation and reduced tumor growth. The compound's inhibitory effects on OAT contributed to these outcomes .
  • Metabolic Reprogramming :
    • The compound was shown to influence metabolic pathways associated with cancer cell proliferation by altering the flux through proline metabolism . This finding suggests its potential utility in targeting metabolic vulnerabilities in cancer cells.

Biological Activity Summary

The biological activities of this compound can be summarized as follows:

ActivityDescription
OAT InhibitionSelective inhibition leading to anti-tumor effects in HCC and NSCLC .
Metabolic ModulationAlters proline metabolism impacting cancer cell proliferation .

Properties

CAS No.

779295-10-2

Molecular Formula

C11H17NO2

Molecular Weight

195.26 g/mol

IUPAC Name

3-amino-1,2,3,5,6,7,8,8a-octahydronaphthalene-2-carboxylic acid

InChI

InChI=1S/C11H17NO2/c12-10-6-8-4-2-1-3-7(8)5-9(10)11(13)14/h6-7,9-10H,1-5,12H2,(H,13,14)

InChI Key

HZHBNTZILDILHM-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=CC(C(CC2C1)C(=O)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.